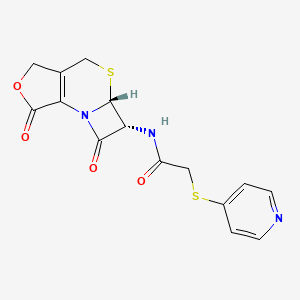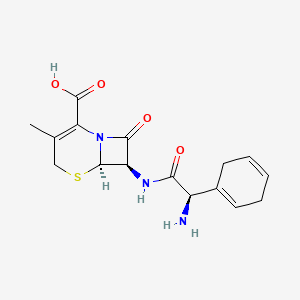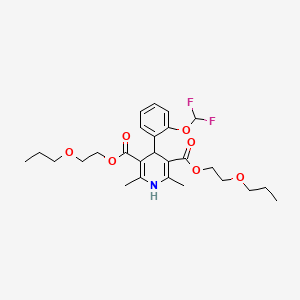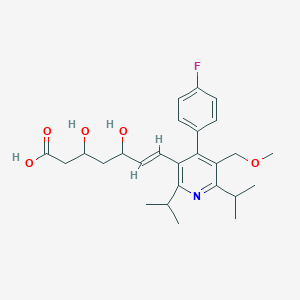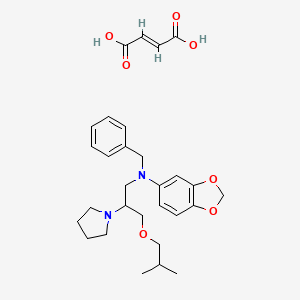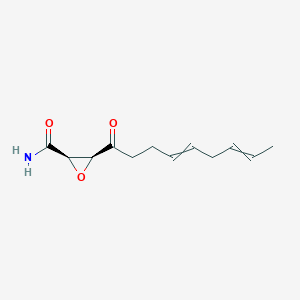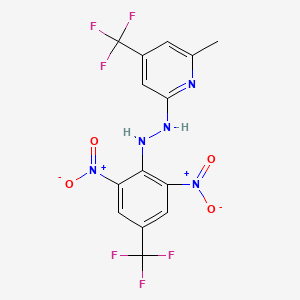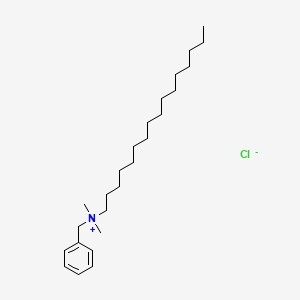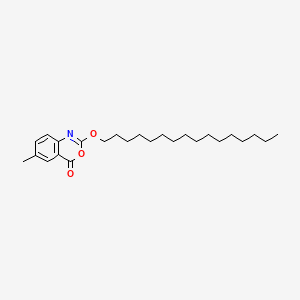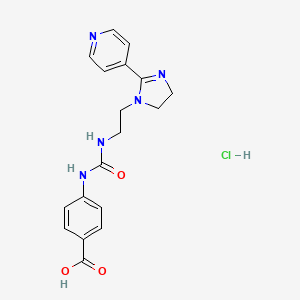
CGP-15720 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CGP-15720 hydrochloride is a tumor inhibiting agent.
Scientific Research Applications
Pharmacokinetics and Distribution
- Human Pharmacokinetics : CGP 15720A, studied during its phase I clinical trial, exhibits biphasic plasma decay with a mean half-life of 4.9 hours. The drug is rapidly cleared from plasma, mainly through renal pathways. It shows limited tissue distribution and is not metabolized significantly (Pendyala, Madajewicz, & Creaven, 2004).
Cellular and Molecular Interactions
- Fluorescent Derivative for Beta-Adrenergic Antagonist : A fluorescent derivative of CGP-12177 (CGP-NBD) has been synthesized for beta-adrenergic receptor studies. CGP-NBD shows sensitivity to environmental changes, which aids in the analysis of beta-receptor binding on cell membranes (Heithier, Jaeggi, Ward, Cantrill, & Helmreich, 1988).
Biochemical and Cellular Research
- Polysaccharide Research in Liver Injury : A polysaccharide from Crassostrea gigas (CGPS-1) has demonstrated potent hepatoprotective activity in both acute and chronic models of liver injury, indicating potential applications in liver disease research (Shi, Ma, Tong, Qu, Jin, & Li, 2015).
Receptor Studies and Neuropharmacology
- GABAB Receptor Antagonists : Compounds like CGP 52432 and CGP 54626 are novel selective GABAB receptor antagonists. Their potency was determined using the monosynaptic reflex in rat spinal cord preparations, contributing to neuropharmacological research (Brugger, Wicki, Olpe, Froestl, & Mickel, 1993).
Radioligand and Cellular Binding Studies
- Beta-Adrenergic Receptor Radioligand : The compound [3H]CGP-12177 has been developed as a hydrophilic beta-adrenergic receptor radioligand, facilitating the study of beta-adrenergic receptors in various cell types (Staehelin, Simons, Jaeggi, & Wigger, 1983).
Material Science and Nanotechnology
- Electrochemical Applications : CGP-15720 hydrochloride has been used in the design and synthesis of ternary cobalt ferrite/graphene/polyaniline nanocomposites, which exhibit high performance in supercapacitors, showcasing its application in advanced material science and energy storage research (Xiong, Huang, & Wang, 2014).
properties
CAS RN |
76692-12-1 |
|---|---|
Product Name |
CGP-15720 hydrochloride |
Molecular Formula |
C18H20ClN5O3 |
Molecular Weight |
389.8 g/mol |
IUPAC Name |
4-[2-(2-pyridin-4-yl-4,5-dihydroimidazol-1-yl)ethylcarbamoylamino]benzoic acid;hydrochloride |
InChI |
InChI=1S/C18H19N5O3.ClH/c24-17(25)14-1-3-15(4-2-14)22-18(26)21-10-12-23-11-9-20-16(23)13-5-7-19-8-6-13;/h1-8H,9-12H2,(H,24,25)(H2,21,22,26);1H |
InChI Key |
FUPKSBPZLHGTOO-UHFFFAOYSA-N |
SMILES |
C1CN(C(=N1)C2=CC=NC=C2)CCNC(=O)NC3=CC=C(C=C3)C(=O)O.Cl |
Canonical SMILES |
C1CN(C(=N1)C2=CC=NC=C2)CCNC(=O)NC3=CC=C(C=C3)C(=O)O.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
1-(2-(2-(4-pyridyl)-2-imidazoline-1-yl)ethyl)-3-(4-carboxyphenyl)urea 1-(2-(2-(4-pyridyl)-2-imidazoline-1-yl)ethyl)-3-(4-carboxyphenyl)urea hydrochloride benzoic acid, 4-((((2-(4,5-dihydro-2-(4-pyridinyl)-1h-imidazol-1-yl)ethyl)amino)carbonyl)amino)- CGP 15720 A CGP 15720A CGP-15720 A CGP-15720A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



